2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-3-methylbutanoyl chloride
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Overview
Description
2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-3-methylbutanoyl chloride is an organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a phenoxy group substituted with two 2-methylbutan-2-yl groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-3-methylbutanoyl chloride typically involves the reaction of 2,4-bis(2-methylbutan-2-yl)phenol with 3-methylbutanoyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-3-methylbutanoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The phenoxy group can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an amide derivative, while oxidation may produce a phenol derivative.
Scientific Research Applications
2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-3-methylbutanoyl chloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-3-methylbutanoyl chloride involves its interaction with molecular targets through various pathways. The phenoxy group and the bulky substituents play a crucial role in determining the compound’s reactivity and interactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Bis[2,4-bis(2-methylbutan-2-yl)phenyl] [4-(2-methylbutan-2-yl)phenyl] phosphite
- 2-[2,4-Bis(2-methyl-2-butanyl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-3,6-dioxo-1,4-cyclohexadien-1-yl)hexanamide
Uniqueness
2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-3-methylbutanoyl chloride is unique due to its specific structural features, such as the presence of two 2-methylbutan-2-yl groups on the phenoxy ring. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
93550-56-2 |
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Molecular Formula |
C21H33ClO2 |
Molecular Weight |
352.9 g/mol |
IUPAC Name |
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-3-methylbutanoyl chloride |
InChI |
InChI=1S/C21H33ClO2/c1-9-20(5,6)15-11-12-17(16(13-15)21(7,8)10-2)24-18(14(3)4)19(22)23/h11-14,18H,9-10H2,1-8H3 |
InChI Key |
WCLGHHGTDVKBAM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OC(C(C)C)C(=O)Cl)C(C)(C)CC |
Origin of Product |
United States |
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